molecular formula C12H10ClN5 B12214622 8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine

8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine

Cat. No.: B12214622
M. Wt: 259.69 g/mol
InChI Key: NOWWQHFYQWVUEG-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]triazines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring, with a chlorophenyl and a methyl group attached. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a triazine precursor. The reaction is usually carried out in the presence of a base, such as sodium acetate, and a solvent like ethanol, at low temperatures (0-5°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential as a pharmacophore, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H10ClN5

Molecular Weight

259.69 g/mol

IUPAC Name

8-(4-chlorophenyl)-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C12H10ClN5/c1-7-10(8-2-4-9(13)5-3-8)11-15-6-16-12(14)18(11)17-7/h2-6H,1H3,(H2,14,15,16)

InChI Key

NOWWQHFYQWVUEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=C(C=C3)Cl)N=CN=C2N

Origin of Product

United States

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